4-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine - 1706331-39-6

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine

Catalog Number: EVT-2925187
CAS Number: 1706331-39-6
Molecular Formula: C14H18F3NO4S2
Molecular Weight: 385.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

Compound Description: DPC 423 is a drug candidate that was investigated for its in vitro and in vivo disposition in various species. Studies revealed that DPC 423 undergoes extensive metabolism, generating several unusual metabolites. These include an aldehyde, a carboxylic acid, a benzyl alcohol, glutamate conjugates, an acyl glucuronide and its isomers, a carbamyl glucuronide, a phenol and its glucuronide conjugate, glutathione adducts, a sulfamate conjugate, oxime metabolite isomers, and an amide. [] The formation of these metabolites involves novel metabolic pathways, some of which are species-specific. [] Notably, the formation of carboxylic acid via an oxime intermediate, a sulfamate conjugate by direct sulfate coupling to the nitrogen of benzylamine, and a glutathione adduct of an oxime were observed for the first time. [] Furthermore, significant species differences in plasma stability of DPC 423 were observed, with rabbit, dog, and rhesus monkey plasma exhibiting semicarbazide-sensitive monoamine oxidase (SSAO)-catalyzed formation of the aldehyde metabolite. []

1-((1H-Indazol-5-yl)sulfoneyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380)

Compound Description: ML380 is a potent and novel positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor (mAChR) subtype 5 (M5). It emerged from a high-throughput screening and subsequent iterative parallel synthesis for optimization. [] ML380 exhibits high potency towards the M5 receptor (human M5 EC50 = 190 nM, rat M5 EC50 = 610 nM) and demonstrates modest CNS penetration with a brain to plasma ratio (Kp) of 0.36. []

Relevance: ML380 shares the trifluoromethylbenzyl group directly attached to a sulfonyl group with 4-(methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine. This structural similarity suggests that ML380 might offer insights into the potential for 4-(methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine to interact with biological targets, particularly those involving sulfonyl group interactions. []

(S)-3-[3-(1-Carboxy-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-trifluoromethyl-benzyl ester (CP-900691)

Compound Description: CP-900691 is a selective peroxisome proliferator-activated receptor α (PPARα) agonist. [] In studies conducted on cynomolgus monkeys with spontaneous type 2 diabetes mellitus (T2DM), CP-900691 demonstrated significant improvements in lipid profiles, glycemic control, and inflammation indices. [] Oral administration of CP-900691 (3 mg/kg daily for 6 weeks) led to increased plasma high-density lipoprotein cholesterol (HDLC) and apolipoprotein A1, reduced plasma triglycerides and apolipoprotein B, improved lipoprotein index, decreased body weight and C-reactive protein (CRP), and increased adiponectin. [] Moreover, CP-900691 reduced exogenous insulin requirements while lowering plasma fructosamine, indicating enhanced glycemic control. []

Relevance: Similar to 4-(methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine, CP-900691 features a piperidine ring and a 4-trifluoromethyl-benzyl group. Although the connection and functional groups differ, the presence of these shared structural elements suggests a potential for overlapping pharmacological properties. [] Notably, the presence of the 4-trifluoromethyl-benzyl group in both compounds may contribute to their affinity for certain biological targets. []

2-(2-Methyl-1-(4-(methylsulfonyl)-2-(trifluoromethyl)benzyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (Fevipiprant, NVP-QAW039)

Compound Description: Fevipiprant is a potent and selective DP2 receptor antagonist under clinical development for severe asthma. [] It exhibits improved potency on human eosinophils and Th2 cells compared to its predecessor, NVP-QAV680, along with a longer receptor residence time. []

Relevance: Although Fevipiprant possesses a pyrrolo[2,3-b]pyridine core instead of the piperidine ring found in 4-(methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine, both compounds share a 4-(methylsulfonyl)-2-(trifluoromethyl)benzyl group. This significant structural overlap suggests that Fevipiprant could provide valuable insights into the potential binding interactions and pharmacological properties associated with the 4-(methylsulfonyl)-2-(trifluoromethyl)benzyl moiety. []

4'-Hydroxypropranolol Sulfate

Compound Description: 4'-Hydroxypropranolol sulfate is a major non-beta-blocking metabolite of the beta-blocker propranolol (Inderal). [] Its synthesis utilizes 1,4-naphthoquinone as the starting material, involving reduction, alkylation, sulfation, catalytic hydrogenation, and amination steps. [] Compared to propranolol, 4'-Hydroxypropranolol sulfate exhibits significantly lower potency as a beta-adrenergic receptor blocking agent. []

Relevance: Although structurally distinct from 4-(methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine, 4'-Hydroxypropranolol sulfate provides an example of a sulfate conjugate metabolite. The metabolic pathway leading to sulfate conjugation of 4'-Hydroxypropranolol might offer insights into the potential metabolic fate of 4-(methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine, considering the presence of a sulfonyl group in the target compound. []

N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790)

Compound Description: GSK1016790 is a potent agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. [] Its pharmacological activation in human airways induces contractions that are blocked by the TRPV4-selective blocker GSK2334775, the nonselective transient receptor potential channel blocker ruthenium red, a 5-lipoxygenase inhibitor, and two cysteinyl leukotriene 1 receptor antagonists. [] These findings suggest that TRPV4 activation by GSK1016790 causes human airway constriction via the production of cysteinyl leukotrienes. []

Relevance: GSK1016790, like 4-(methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine, contains a sulfonyl group. While the overall structures and biological targets are distinct, the presence of this shared functional group might indicate potential similarities in their chemical reactivity or metabolic pathways. []

(R)-6-(Methylsulfonyl)-3-((4-(pyrrolidin-1-yl)piperindin-1-yl)methyl)-N-(2,2,2,-trifluoro-1-phenylethyl)-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (GSK2334775)

Compound Description: GSK2334775 is a novel, selective blocker of the transient receptor potential vanilloid 4 (TRPV4) ion channel. [] It exhibits inhibitory activity against GSK1016790-induced contractions in human airways over a concentration range consistent with its in vitro potency against recombinant and native TRPV4-containing channels. []

Relevance: GSK2334775 features both a methylsulfonyl group and a trifluoromethyl group, similar to 4-(methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine. [] Although their overall structures and biological activities are distinct, the presence of these shared moieties suggests a potential for similar chemical properties or interactions with certain biological targets. []

Properties

CAS Number

1706331-39-6

Product Name

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidine

IUPAC Name

4-methylsulfonyl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidine

Molecular Formula

C14H18F3NO4S2

Molecular Weight

385.42

InChI

InChI=1S/C14H18F3NO4S2/c1-23(19,20)13-6-8-18(9-7-13)24(21,22)10-11-2-4-12(5-3-11)14(15,16)17/h2-5,13H,6-10H2,1H3

InChI Key

XWXCIHMOWUUEST-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.